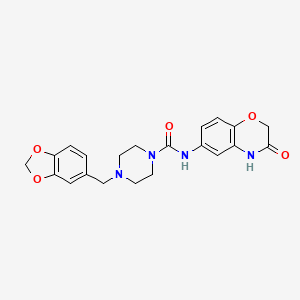![molecular formula C17H15N5O3S B2502911 N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896328-15-7](/img/structure/B2502911.png)
N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide" is a derivative of sulfanylacetamide, which is a class of compounds known for their potential biological activities. The papers provided discuss various sulfanylacetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These derivatives have been studied for their antiviral, antimicrobial, antidepressant, and anticonvulsant activities, as well as their potential as anti-COVID-19 agents .
Synthesis Analysis
The synthesis of sulfanylacetamide derivatives typically involves the condensation of different compounds. For instance, one study synthesized derivatives by condensing a tricyclic compound with chloro N-phenylacetamides . Another study synthesized a novel antiviral molecule by characterizing it with FT-IR and FT-Raman spectra . The synthesis processes are confirmed using various analytical techniques such as 1H NMR, IR, LC-MS, and elemental analysis, ensuring the correct formation of the desired compounds .
Molecular Structure Analysis
The molecular structure of these derivatives is characterized using spectroscopic methods and computational approaches. Vibrational spectroscopic signatures are obtained via Raman and Fourier transform infrared spectroscopy, and the equilibrium geometry, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers are explored with density functional theory . The studies reveal non-planar structures between the phenyl ring and the pyrimidine ring, with strong stable hydrogen-bonded interactions .
Chemical Reactions Analysis
The chemical reactions of sulfanylacetamide derivatives involve the formation of hydrogen bonds, which are crucial for the stability of the molecules. The intramolecular N-H···N hydrogen bond stabilizes the folded conformation of the compounds . The nature of these interactions is further confirmed by natural bond orbital analysis and Hirshfeld surface analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents, such as chlorine, fluorine, or nitro groups, affects the geometry and intermolecular contacts of the molecules . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are investigated to assess the drug likeness of these compounds . Additionally, the antiviral potency of some derivatives has been investigated by docking against SARS-CoV-2 protein, showing significant binding energy and suggesting potential interactions with viral protease .
科学的研究の応用
Theoretical and Computational Studies
- Antimalarial and Antiviral Properties : A study on N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, highlighted their potential antimalarial activity against COVID-19 through computational calculations and molecular docking studies. These compounds demonstrated significant inhibitory activity against Plasmepsin-1 and Plasmepsin-2 enzymes as well as the main protease of SARS-CoV-2, indicating their potential for treating malaria and COVID-19 (Fahim & Ismael, 2021).
Synthetic and Structural Elucidation
- Antimicrobial Activity : Research involving the synthesis of new thiazolidin-4-one derivatives, including compounds structurally related to the given chemical, showed potential antimicrobial activities. These studies primarily focus on evaluating the antibacterial and antifungal properties of synthesized compounds, indicating their utility in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Pharmacological Evaluation
- Glutaminase Inhibitors : Compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, with structures bearing resemblance to the queried chemical, have been evaluated as inhibitors of kidney-type glutaminase (GLS). Such studies highlight the role of these compounds in cancer research, particularly in evaluating their efficacy in inhibiting cancer cell growth by targeting GLS activity (Shukla et al., 2012).
Anti-inflammatory and Analgesic Research
- Anti-exudative Activity : The synthesis and evaluation of pyrolin derivatives, including compounds structurally akin to N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, were explored for their anti-exudative properties. This research provides insights into the development of new drugs with potential anti-inflammatory and analgesic effects (Chalenko et al., 2019).
Antiviral and Antimicrobial Agents
- Lamotrigine Analogs and Antiviral Activity : Synthesis of lamotrigine analogs, including fluoro and nitroaryl 1,2,4-triazine derivatives, demonstrated in vitro antibacterial activity. Such studies indicate the potential of these compounds in developing new antiviral and antimicrobial agents, showcasing the diverse applications of N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide derivatives (Alharbi & Alshammari, 2019).
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)18-12-5-4-6-13(9-12)19-15(24)10-26-16-20-14-7-2-3-8-22(14)17(25)21-16/h2-9H,10H2,1H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGKPZIYJPOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

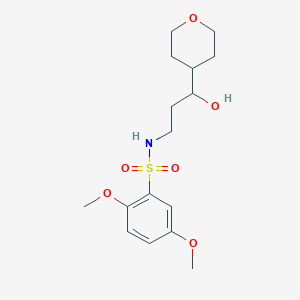

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)
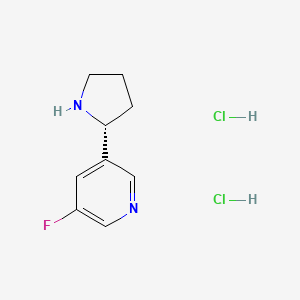
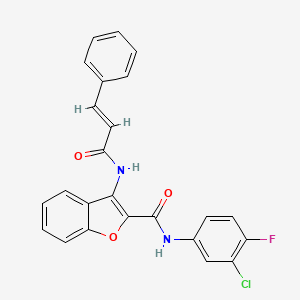
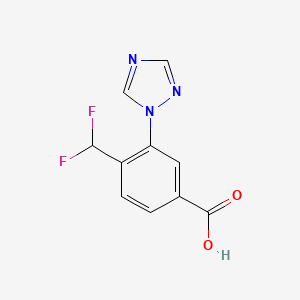
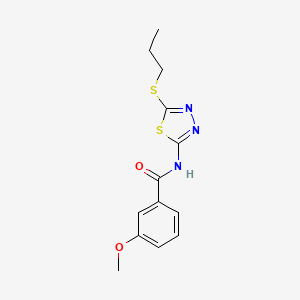
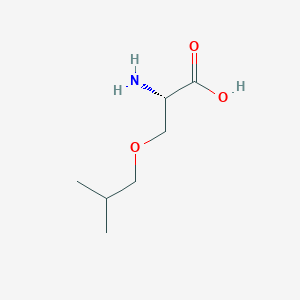
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)
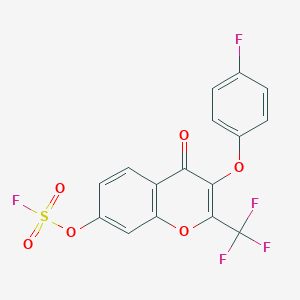
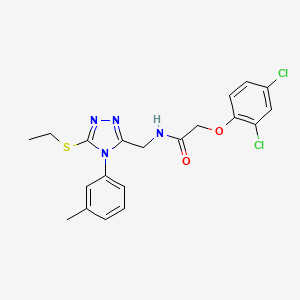
![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)
